molecular formula C18H28O2 B8639495 ((o-Nonylphenoxy)methyl)oxirane CAS No. 94159-62-3

((o-Nonylphenoxy)methyl)oxirane

Cat. No.: B8639495
CAS No.: 94159-62-3
M. Wt: 276.4 g/mol
InChI Key: WNISWKAEAPQCJQ-UHFFFAOYSA-N
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Description

((o-Nonylphenoxy)methyl)oxirane, also known as ortho-para-BFDGE (bisphenol F diglycidyl ether), is an epoxide compound with the molecular formula C24H30O3. It features a central oxirane (epoxide) ring substituted with a methyl group and an o-nonylphenoxy moiety. This compound is structurally related to bisphenol derivatives and is primarily used in industrial applications, such as epoxy resin production, adhesives, and coatings . Its o-nonylphenoxy substituent introduces steric bulk, influencing its reactivity and physicochemical properties compared to simpler epoxides.

Properties

CAS No.

94159-62-3

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2-[(2-nonylphenoxy)methyl]oxirane

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-18(16)20-15-17-14-19-17/h9-10,12-13,17H,2-8,11,14-15H2,1H3

InChI Key

WNISWKAEAPQCJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Name Substituent(s) on Phenoxy Group Molecular Weight (g/mol) Key Properties/Applications Reactivity Notes
This compound o-Nonylphenoxy ~390.5* Epoxy resins, coatings; potential endocrine disruption concerns Steric hindrance slows oxirane ring-opening reactions
2-[(4-Nitrophenoxy)methyl]oxirane 4-Nitrophenoxy 209.2 Reactive intermediate; nitro group enhances electrophilicity High reactivity in nucleophilic additions due to electron-withdrawing nitro group
2-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}oxirane 4-(1-Methyl-1-phenylethyl)phenoxy 310.4 Specialty polymers; bulky substituent improves thermal stability Steric bulk reduces reaction rates with nucleophiles
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane 2,6-Dibromo-4-methylphenoxy 392.0 Flame retardants; bromine enhances fire resistance Bromine atoms participate in radical scavenging
2-[(3-Pentadecylphenoxy)methyl]oxirane 3-Pentadecylphenoxy 360.6 Surfactants, lubricants; long alkyl chain improves hydrophobicity Alkyl chain reduces solubility in polar solvents

*Estimated based on structural similarity to (C24H22O5, MW 390.42).

Structural and Reactivity Differences

  • Substituent Effects: Electron-Withdrawing Groups: The nitro group in 2-[(4-Nitrophenoxy)methyl]oxirane increases the electrophilicity of the oxirane ring, accelerating reactions with nucleophiles like amines or alcohols . In contrast, the electron-donating methoxy group in compounds like 2-(4-Methoxyphenyl)-3-methyloxirane () reduces oxirane reactivity. Steric Hindrance: Bulky substituents (e.g., o-nonylphenoxy, 1-methyl-1-phenylethyl) hinder access to the oxirane ring, slowing ring-opening reactions. This property is exploited in epoxy resins requiring controlled curing .
  • Physicochemical Properties: Solubility: Long alkyl chains (e.g., 3-pentadecylphenoxy in ) enhance hydrophobicity, making such compounds suitable for non-polar matrices like lubricants. Conversely, nitro or bromo substituents improve compatibility with polar solvents . Thermal Stability: Bulky aromatic groups (e.g., 4-(1-methyl-1-phenylethyl)phenoxy) increase thermal degradation resistance, critical for high-temperature polymer applications .

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